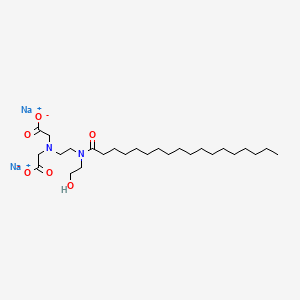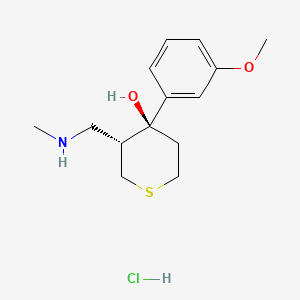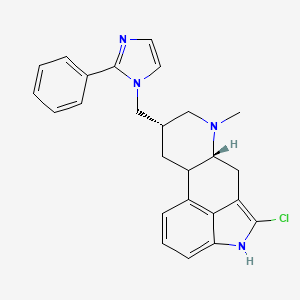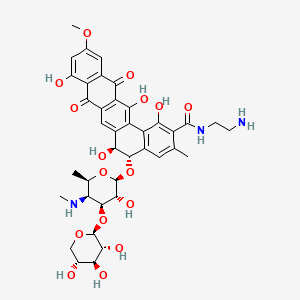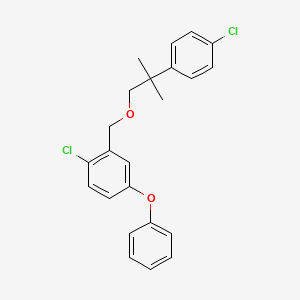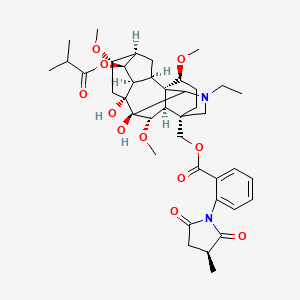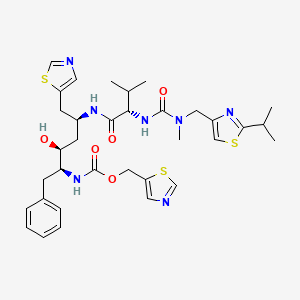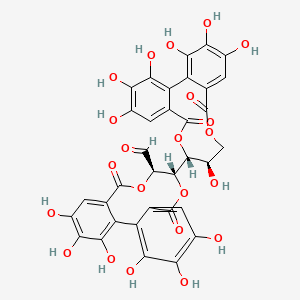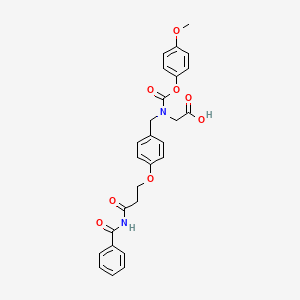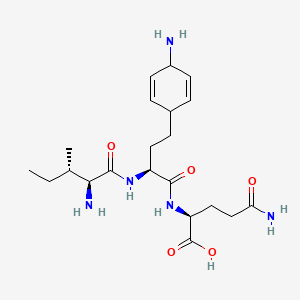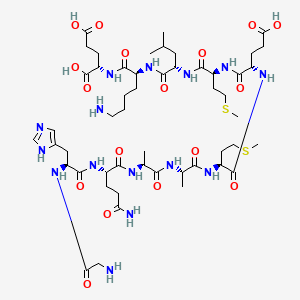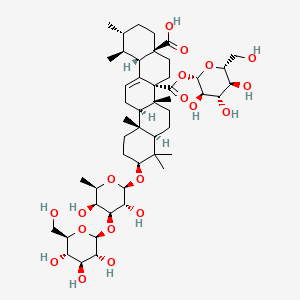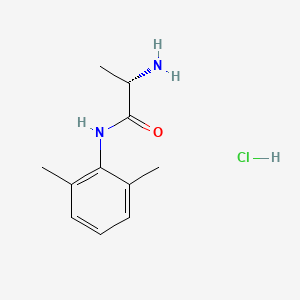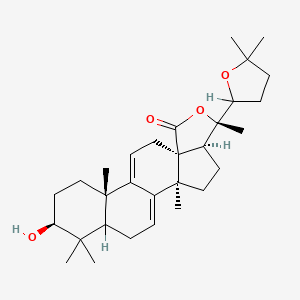
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- is a complex organic compound that belongs to the class of triterpenoids. Triterpenoids are known for their diverse biological activities and are often found in plants, fungi, and marine organisms. This compound is of interest due to its potential therapeutic properties and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- typically involves multiple steps, including the formation of the triterpenoid skeleton, introduction of functional groups, and cyclization to form the gamma-lactone ring. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process usually includes solvent extraction, purification, and crystallization steps. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in cell signaling and metabolism.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other triterpenoids such as:
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Uniqueness
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- is unique due to its specific structure, which includes a gamma-lactone ring and multiple hydroxyl groups
Conclusion
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- is a fascinating compound with diverse applications in science and industry. Its complex structure and unique properties make it a valuable subject of study for researchers in various fields.
特性
CAS番号 |
6758-71-0 |
|---|---|
分子式 |
C30H44O4 |
分子量 |
468.7 g/mol |
IUPAC名 |
(2S,5S,6S,9S,13S,16S)-6-(5,5-dimethyloxolan-2-yl)-16-hydroxy-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one |
InChI |
InChI=1S/C30H44O4/c1-25(2)14-13-23(33-25)29(7)21-11-16-28(6)19-8-9-20-26(3,4)22(31)12-15-27(20,5)18(19)10-17-30(21,28)24(32)34-29/h8,10,20-23,31H,9,11-17H2,1-7H3/t20?,21-,22+,23?,27-,28+,29+,30-/m1/s1 |
InChIキー |
IQOVFEBNUSZOPR-ZSBUYYJVSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C(C1CC=C3C2=CC[C@@]45[C@]3(CC[C@@H]4[C@@](OC5=O)(C)C6CCC(O6)(C)C)C)(C)C)O |
正規SMILES |
CC1(CCC(O1)C2(C3CCC4(C3(CC=C5C4=CCC6C5(CCC(C6(C)C)O)C)C(=O)O2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


